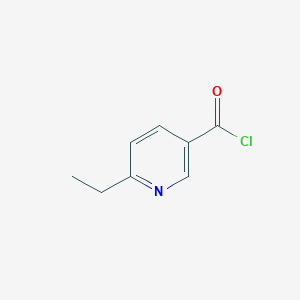

6-Ethylpyridine-3-carbonyl chloride

Beschreibung

6-Ethylpyridine-3-carbonyl chloride is a pyridine derivative featuring an ethyl group at position 6 and a reactive carbonyl chloride (-COCl) moiety at position 3. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for synthesizing amides, esters, and other derivatives via nucleophilic acyl substitution. Its structure combines electron-donating (ethyl) and electron-withdrawing (carbonyl chloride) groups, influencing its electronic properties and reactivity.

Eigenschaften

CAS-Nummer |

121070-97-1 |

|---|---|

Molekularformel |

C8H8ClNO |

Molekulargewicht |

169.61 g/mol |

IUPAC-Name |

6-ethylpyridine-3-carbonyl chloride |

InChI |

InChI=1S/C8H8ClNO/c1-2-7-4-3-6(5-10-7)8(9)11/h3-5H,2H2,1H3 |

InChI-Schlüssel |

VLBPWPGWPKPGPU-UHFFFAOYSA-N |

SMILES |

CCC1=NC=C(C=C1)C(=O)Cl |

Kanonische SMILES |

CCC1=NC=C(C=C1)C(=O)Cl |

Synonyme |

3-Pyridinecarbonyl chloride, 6-ethyl- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring significantly impact reactivity:

- 6-Ethylpyridine-3-carbonyl chloride : The ethyl group at position 6 (electron-donating) may slightly deactivate the ring, while the carbonyl chloride at position 3 (electron-withdrawing) activates the ring for electrophilic substitution at adjacent positions.

- 4-Chloro-6-methyl-3-pyridinecarbonitrile (): The chloro and nitrile groups at positions 4 and 3, respectively, create strong electron-withdrawing effects, directing reactivity toward nucleophilic aromatic substitution. This compound reacts with amines to form 4-amino derivatives, highlighting the influence of substituent positioning.

- 6-Chloro-2-iodo-3-methylpyridine (): Halogens (Cl, I) at positions 6 and 2 enhance electrophilic substitution at position 4 or 5, while the methyl group at position 3 provides steric hindrance.

Functional Group Reactivity

Functional groups determine reaction pathways:

- Carbonyl Chloride (-COCl) : Highly reactive toward nucleophiles (e.g., amines, alcohols), making it ideal for synthesizing amides or esters.

- Nitrile (-CN) (): Less reactive than carbonyl chlorides but useful in cyclization or reduction reactions to form amines.

- Ester (-COOCH3) (): Requires harsher conditions for nucleophilic attack compared to carbonyl chlorides, limiting its utility in rapid derivatization.

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.